molecular formula C6H5F7O2 B3040817 [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane CAS No. 243139-60-8

[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane

Cat. No.: B3040817
CAS No.: 243139-60-8
M. Wt: 242.09 g/mol
InChI Key: YLTWQTPPDBTMJI-UHFFFAOYSA-N
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Description

[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane: is a fluorinated compound with the molecular formula C6H5F7O2 . It is known for its unique structure, which includes both fluorinated ether and oxirane (epoxide) functionalities. This compound is utilized in various fields, including chemical synthesis, material science, and pharmaceuticals, due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of 2,3,3,3-tetrafluoropropene with trifluoromethanol in the presence of a base, followed by epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane involves its reactivity with various electrophiles and nucleophiles. The oxirane ring can undergo ring-opening reactions , leading to the formation of new carbon-oxygen bonds. The fluorinated ether group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride
  • 4,5-Anhydro-1,3-dideoxy-1,1,1-trifluoro-2-C-fluoro-2-O-(trifluoromethyl)pentitol

Uniqueness:

Properties

IUPAC Name

2-[2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O2/c7-4(5(8,9)10,1-3-2-14-3)15-6(11,12)13/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTWQTPPDBTMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(F)(F)F)(OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70897489
Record name [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70897489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243139-60-8
Record name [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70897489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
Reactant of Route 2
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[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
Reactant of Route 3
[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
Reactant of Route 4
[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
Reactant of Route 5
[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane
Reactant of Route 6
[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane

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